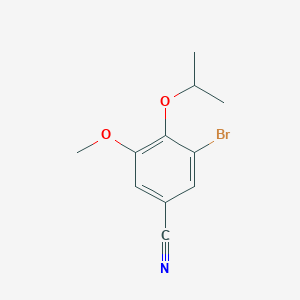

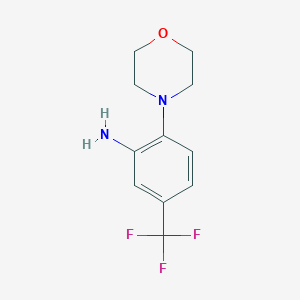

![molecular formula C14H9N3 B181886 6H-インドロ[2,3-b]キノキサリン CAS No. 243-59-4](/img/structure/B181886.png)

6H-インドロ[2,3-b]キノキサリン

説明

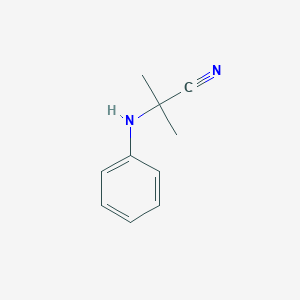

6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It has a molecular formula of C14H9N3 and a molecular weight of 219.24 g/mol . This compound exhibits a wide variety of pharmacological activities .

Synthesis Analysis

The synthesis of 6H-Indolo[2,3-b]quinoxaline derivatives has been achieved through various methods. One common method involves the condensation reactions of isatin with o-phenylenediamine . Another method involves the condensation of isatin with 1,2-diaminocyclohexane .Molecular Structure Analysis

The molecular structure of 6H-Indolo[2,3-b]quinoxaline includes a planar fused heterocyclic compound . The InChI representation of the molecule isInChI=1S/C14H9N3/c1-2-6-10-9 (5-1)13-14 (16-10)17-12-8-4-3-7-11 (12)15-13/h1-8H, (H,16,17) . Chemical Reactions Analysis

The chemical reactions involving 6H-Indolo[2,3-b]quinoxaline are predominantly related to its DNA intercalation properties . The thermal stability of the intercalated complex (DNA and 6H-Indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .Physical and Chemical Properties Analysis

The physical and chemical properties of 6H-Indolo[2,3-b]quinoxaline include a molecular weight of 219.24 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 0 .科学的研究の応用

抗腫瘍活性

6H-インドロ[2,3-b]キノキサリン誘導体は、抗腫瘍活性において重要な研究対象となる重要な複素環式化合物として特定されています。 このクラスにおける新しい抗腫瘍リード化合物の発見は、大幅な研究上の意義があるとされています .

DNAとタンパク質の相互作用

NCA0424、B-220、9-OH-B-220などのこれらの誘導体は、化合物-DNA複合体の高い熱安定性から明らかなように、DNAへの良好な結合親和性を示しています。 トポイソメラーゼII酵素に対する阻害活性は低いですが、有意なMDR調節活性を有しています .

薬理作用機序

6H-インドロ[2,3-b]キノキサリン誘導体によって発揮される薬理作用は、主にDNAインターカレーションを介しています。 インターカレーションされた複合体の熱安定性は、その抗癌剤、抗ウイルス剤、その他の活性を明らかにするための重要なパラメータです .

細胞毒性試験

6H-インドロ[2,3-b]キノキサリン部分にN-アリール置換1,2,3-トリアゾールが結合した新規複素環式化合物を合成し、その細胞毒性を評価しました。 この調査は、潜在的な治療応用を持つ新しい化合物を開発することを目的としています .

合成方法

インドの研究グループは、広範囲の生物学的に活性なN-置換6H-インドロ[2,3-b]キノキサリンを得るための、新しく効果的なルートを提案しました。 この方法は、Ru(II)触媒によるタンデムオルト-C–H官能基化反応に続き、ワンポット酸化を行います .

作用機序

Target of Action

The primary target of 6H-Indolo[2,3-b]quinoxaline is DNA . It is known to interact with DNA, causing changes that can lead to various pharmacological effects .

Mode of Action

6H-Indolo[2,3-b]quinoxaline predominantly exerts its pharmacological action through DNA intercalation . This means the compound inserts itself between the base pairs in the DNA double helix . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .

Biochemical Pathways

The biochemical pathways affected by 6H-Indolo[2,3-b]quinoxaline are primarily related to DNA replication . By intercalating into the DNA helix, the compound disrupts processes vital for DNA replication . This disruption can lead to the inhibition of cell growth and division, which is particularly relevant in the context of cancer cells .

Pharmacokinetics

The compound’s solubility and stability are known to be high , which could potentially impact its bioavailability and pharmacokinetic profile.

Result of Action

The result of 6H-Indolo[2,3-b]quinoxaline’s action at the molecular and cellular level is the disruption of DNA replication . This disruption can inhibit the growth and division of cells, which is why the compound exhibits anticancer and antiviral activities .

Action Environment

The action of 6H-Indolo[2,3-b]quinoxaline can be influenced by environmental factors. For instance, the thermal stability of the compound-DNA complex depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus . Additionally, the compound exhibits remarkable stability and high solubility in acetonitrile , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.

将来の方向性

6H-Indolo[2,3-b]quinoxaline has been identified as a valuable template for the design and development of novel molecules with different biological activities . Future research may focus on exploring its potential in various pharmacological applications, including anticancer, antiviral, and other activities .

生化学分析

Biochemical Properties

6H-Indolo[2,3-b]quinoxaline is reported to show DNA duplex stabilization . It interacts with DNA, and the nature of these interactions predominantly involves DNA intercalation . The thermal stability of the intercalated complex (DNA and 6H-Indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of its anticancer, antiviral, and other activities .

Cellular Effects

6H-Indolo[2,3-b]quinoxaline derivatives have been screened against various human cancer cell lines such as lung (A-549), cervical (HeLa), and prostate (DU-145) to evaluate their cytotoxic effect . These compounds influence cell function by disrupting the processes that are vital for DNA replication .

Molecular Mechanism

The mechanism of action of 6H-Indolo[2,3-b]quinoxaline involves intercalation into the DNA helix . This disruption of DNA processes is vital for its antiviral and cytotoxic activities . Highly active 6H-Indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220, and 9-OH-B-220 have shown good binding affinity to DNA .

Temporal Effects in Laboratory Settings

The thermal stability of the 6H-Indolo[2,3-b]quinoxaline–DNA complex depends on the type of substituents and side chains attached to the 6H-Indolo[2,3-b]quinoxaline nucleus . This stability is an important parameter for the elucidation of its long-term effects on cellular function .

特性

IUPAC Name |

6H-indolo[3,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKIWLDOHFUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179031, DTXSID401309710 | |

| Record name | 6H-Indolo(2,3-b)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11H-Indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243-59-4, 243-61-8 | |

| Record name | 6H-Indolo(2,3-b)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Indolo[2,3-b]quinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Indolo[2,3-b]quinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Indolo(2,3-b)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11H-Indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

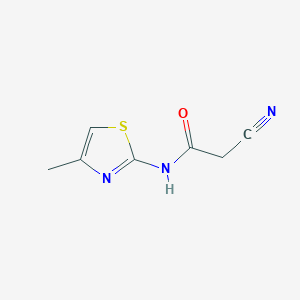

![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)

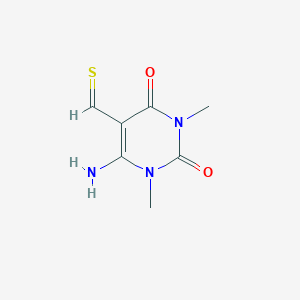

![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)

![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)